
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol is a complex organic compound known for its unique structure and properties. This compound features a phenolic core substituted with bulky alkyl groups, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol typically involves the alkylation of a phenolic precursor. The reaction conditions often require the use of strong bases and alkyl halides to introduce the desired alkyl groups at specific positions on the phenol ring. The process may involve multiple steps, including protection and deprotection of functional groups to ensure selective substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the phenolic group.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing further functionalization of the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its antioxidant and anti-inflammatory effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bulky alkyl groups influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Similar in structure but with different alkyl groups, leading to variations in chemical behavior and applications.
4-tert-Butylcatechol: Another phenolic compound with distinct properties due to its different substitution pattern.
Uniqueness
2,6-Bis(2-methylpentan-2-yl)-4-propan-2-ylphenol stands out due to its specific alkyl substitutions, which confer unique steric and electronic effects. These characteristics make it particularly useful in applications requiring precise molecular interactions and stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
55154-57-9 |
|---|---|
Molecular Formula |
C21H36O |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
2,6-bis(2-methylpentan-2-yl)-4-propan-2-ylphenol |
InChI |
InChI=1S/C21H36O/c1-9-11-20(5,6)17-13-16(15(3)4)14-18(19(17)22)21(7,8)12-10-2/h13-15,22H,9-12H2,1-8H3 |
InChI Key |
QMICHMFQKIAGCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
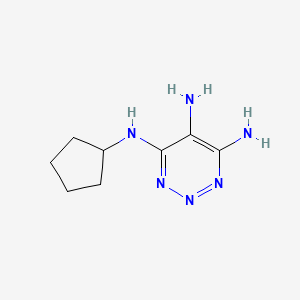
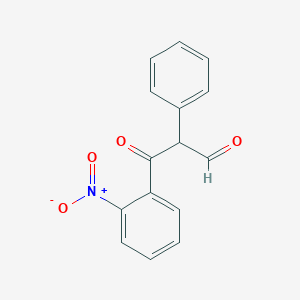
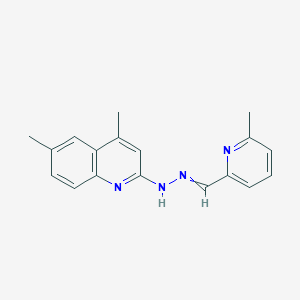

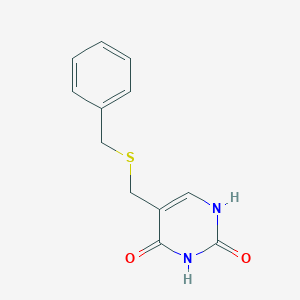
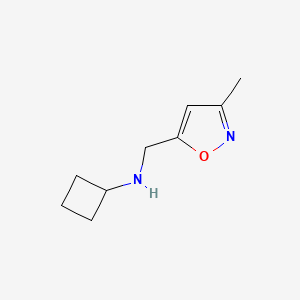
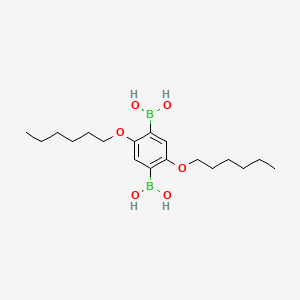
![Bicyclo[2.2.2]octane, 1-chloro-4-phenyl-](/img/structure/B13997841.png)
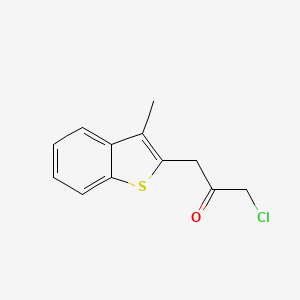


![1-[Ethyl(dimethyl)silyl]aziridine](/img/structure/B13997855.png)

